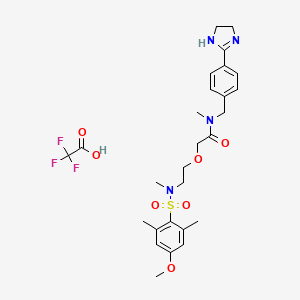
N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a benzyl group, and a sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the benzylated imidazole with 4-methoxy-N,2,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Etherification: The ethoxy group is added through a nucleophilic substitution reaction with 2-bromoethanol.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with N-methylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Trifluoroacetate Salt Formation: The compound is then converted to its trifluoroacetate salt by reacting with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the imidazole ring and the sulfonamide moiety.
Substitution: The benzyl and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products may include ethers or substituted benzyl derivatives.
Scientific Research Applications
N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxyphenyl)sulfonamido)ethoxy)-N-methylacetamide
- **N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-ethylacetamide
Uniqueness
The unique combination of the imidazole ring, benzyl group, and sulfonamide moiety in N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate distinguishes it from similar compounds. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H35F3N4O7S |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H34N4O5S.C2HF3O2/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25;3-2(4,5)1(6)7/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27);(H,6,7) |
InChI Key |
AILQPLQLJTXGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















